2-(4-bromophenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is an organic compound that belongs to the class of acetamides It features a bromophenyl group attached to an acetamide moiety, which is further linked to a piperidine ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylacetic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 1-(propan-2-yl)piperidine in the presence of a base such as triethylamine (Et₃N) to form the desired acetamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
2-(4-bromophenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
- 2-(4-fluorophenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
- 2-(4-methylphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
Uniqueness
2-(4-bromophenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse properties and applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O/c1-12(2)19-9-7-15(8-10-19)18-16(20)11-13-3-5-14(17)6-4-13/h3-6,12,15H,7-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBSKOZQYMUXPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.